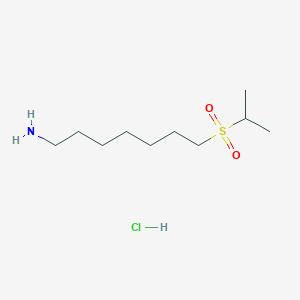
7-(Isopropylsulfonyl)heptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Isopropylsulfonyl)heptan-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an isopropylsulfonyl group attached to the seventh carbon of a heptane chain, with an amine group at the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride typically involves multiple steps:
Formation of the Heptane Chain: The heptane backbone can be synthesized through various organic reactions, such as the reduction of heptanal or the alkylation of heptane derivatives.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the heptane chain. Isopropylsulfonyl chloride can be used as a sulfonylating agent in the presence of a base like pyridine.
Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like crystallization and distillation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of polymers and surfactants.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for research purposes.
Medicine:
- Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
- Utilized in drug development as a precursor for active pharmaceutical ingredients.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds:
1-Heptanamine: A simple amine with a heptane chain, lacking the isopropylsulfonyl group.
7-(Methylsulfonyl)heptan-1-amine: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.
7-(Ethylsulfonyl)heptan-1-amine: Similar structure but with an ethylsulfonyl group.
Uniqueness:
- The presence of the isopropylsulfonyl group in 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H24ClNO2S |
|---|---|
Peso molecular |
257.82 g/mol |
Nombre IUPAC |
7-propan-2-ylsulfonylheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NO2S.ClH/c1-10(2)14(12,13)9-7-5-3-4-6-8-11;/h10H,3-9,11H2,1-2H3;1H |
Clave InChI |
IOVROOAPGBNQFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


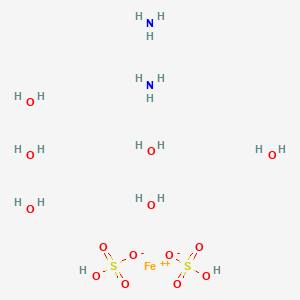
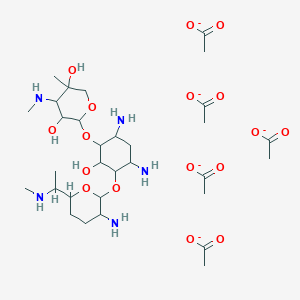
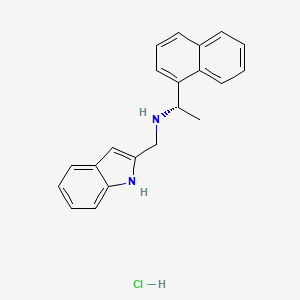
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
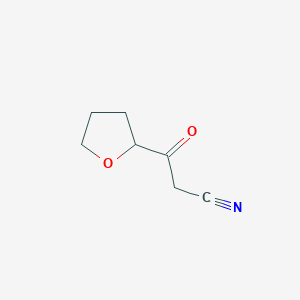

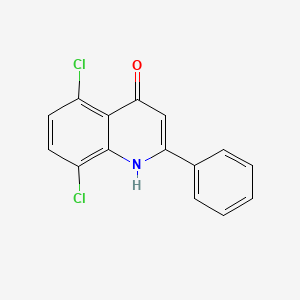
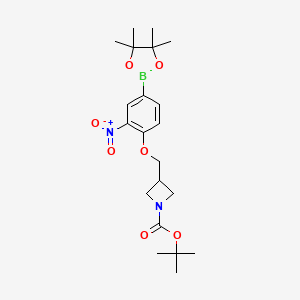
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
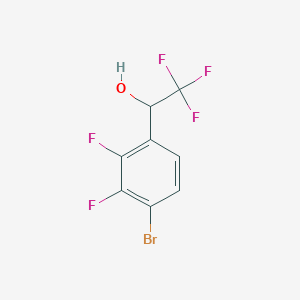

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
